4-(Benzyloxy)-3-hydroxybutanoic acid
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Overview
Description
4-(Benzyloxy)-3-hydroxybutanoic acid is a chemical compound. It can be synthesized from γ-butyrolactone . The empirical formula of a similar compound, 4-(Benzyloxy)phenylboronic acid pinacol ester, is C19H23BO3 .
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-3-hydroxybutanoic acid involves reactions at the benzylic position . This is a free radical reaction where NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical .Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-3-hydroxybutanoic acid is complex. It has been used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Chemical Reactions Analysis
The chemical reactions involving 4-(Benzyloxy)-3-hydroxybutanoic acid are diverse. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It can also undergo oxidation and reduction .Scientific Research Applications
- Role of 4-(Benzyloxy)-3-hydroxybutanoic acid : This compound serves as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and environmental compatibility make it a valuable choice for constructing complex molecules .
- Application : 4-(Benzyloxy)-3-hydroxybutanoic acid participates in hydromethylation reactions. This process involves the addition of a B–H bond across an alkene or alkyne, leading to alkyl or alkenylborane formation. These organoboranes are versatile intermediates in organic synthesis .
- Research Findings : The compound has been screened for in vitro antifungal activity against yeast and filamentous fungal pathogens. While it exhibits fungistatic properties, further investigations are warranted to explore its potential as an antifungal agent .
- Example : Researchers have used this compound in the enantioselective total synthesis of a neurotrophic molecule called (-)-talaumidin. Such syntheses contribute to drug discovery and understanding biological pathways .
- Conversion to Carboxylic Acid : By subjecting 4-(Benzyloxy)-3-hydroxybutanoic acid to oxidation (e.g., with sodium dichromate), it can be converted to the corresponding benzoic acid. This transformation expands its synthetic versatility .
Suzuki–Miyaura Coupling
Hydromethylation
Antifungal Activity
Total Synthesis of Neurotrophic Compounds
Functional Group Transformations
Safety and Hazards
Safety data sheets suggest that compounds similar to 4-(Benzyloxy)-3-hydroxybutanoic acid should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation ensured . Contact with skin and eyes should be avoided, and ingestion and inhalation prevented .
Future Directions
Future research could focus on the potential applications of 4-(Benzyloxy)-3-hydroxybutanoic acid in various fields. For instance, it could be used in the synthesis of new compounds, as suggested by a study on protease-activated prodrugs . Additionally, it could be used in the synthesis of substituted benzoic acids .
properties
IUPAC Name |
3-hydroxy-4-phenylmethoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPNZNYQWFIUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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